Pyriftalid

Descripción general

Descripción

Pyriftalid is a broad-spectrum herbicide primarily used to control grass weeds in rice fields. It is known for its low aqueous solubility and semi-volatility. This compound is a chiral molecule and is typically used as an isomeric mixture. It has a low mammalian toxicity but poses a higher risk to aquatic invertebrates .

Métodos De Preparación

Pyriftalid can be synthesized through a concise and efficient process that involves the direct introduction of a mercapto group by one-step substitution of a nitro group using sodium sulfide and elemental sulfur. This method avoids hazardous catalytic reduction and subsequent diazotization reactions, resulting in a higher yield and purity . The industrial production method involves the preparation of 2-methylsulfonyl-4,6-dimethoxypyrimidine and 7-mercapto-3-methylphthalide, followed by their condensation .

Análisis De Reacciones Químicas

Pyriftalid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The mercapto group can be introduced by substituting a nitro group using sodium sulfide and elemental sulfur.

Common reagents used in these reactions include sodium sulfide, elemental sulfur, and various oxidizing and reducing agents. The major products formed from these reactions are sulfoxides, sulfones, and amines.

Aplicaciones Científicas De Investigación

Herbicidal Properties

Pyriftalid is classified as a selective herbicide, primarily targeting a range of grassy and broadleaf weeds without significantly harming the crops it is applied to. Its effectiveness has been documented in various studies and patents, showcasing its utility in different agricultural settings.

Weed Control in Rice Cultivation

One of the most prominent applications of this compound is in rice farming. Research indicates that this compound can effectively control weeds such as Echinochloa crus-galli and Sagittaria spp. when applied either pre-emergence or post-emergence. The synergistic effect of this compound combined with other herbicides like bensulfuron-methyl enhances its efficacy, allowing for lower application rates while maintaining high levels of weed suppression .

Table 1: Efficacy of this compound in Weed Control

| Application Method | Weeds Controlled | Crop Safety | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|---|

| Pre-emergence | Echinochloa crus-galli | High | 1000 | 85 |

| Post-emergence | Sagittaria pygmaea | Moderate | 2000 | 90 |

| Combination with Bensulfuron-Methyl | Various Grasses | High | 450 | 92 |

Formulation and Synergistic Effects

This compound is often formulated with other active ingredients to enhance its performance. For instance, the combination of this compound with bensulfuron-methyl has shown promising results in field trials conducted in Bangladesh. This combination not only improves weed suppression but also promotes higher rice yields . The formulations can be tailored to meet specific agronomic needs, allowing for flexibility in application methods.

Table 2: Formulations Involving this compound

| Formulation Type | Active Ingredients | Benefits |

|---|---|---|

| Herbicide Mixture | This compound + Bensulfuron-methyl | Enhanced weed control and crop safety |

| Fertilizer Granules | This compound + Bensulfuron-methyl | Dual action: fertilization and weed control |

Environmental Impact and Safety

While this compound is effective as a herbicide, it is crucial to consider its environmental impact. Studies have indicated that this compound may pose risks to non-target organisms if misapplied. Therefore, understanding the compound's behavior in soil and its phytotoxicity is essential for safe agricultural practices .

Table 3: Environmental Considerations

Case Study 1: Bangladesh Rice Research Institute

A field trial conducted at the Bangladesh Rice Research Institute evaluated the effectiveness of this compound combined with bensulfuron-methyl on transplanted rice. The study found that this combination significantly suppressed weed growth while enhancing rice yield by approximately 6.18 tons per hectare when applied at recommended rates .

Case Study 2: European Union Regulations

In the EU context, this compound's registration status has been scrutinized concerning its environmental safety. The compound is evaluated alongside other pesticides for potential risks to human health and ecosystems. This regulatory framework ensures that only safe and effective formulations are utilized in agricultural practices .

Mecanismo De Acción

Pyriftalid exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of amino acid synthesis, ultimately causing the death of the weed .

Comparación Con Compuestos Similares

Pyriftalid is unique in its mode of action and chemical structure compared to other herbicides. Similar compounds include:

Acetolactate synthase inhibitors: These compounds also inhibit the AHAS enzyme but may differ in their chemical structure and specific applications.

Sulfonylureas: These herbicides inhibit the same enzyme but have different chemical structures and are used for different types of weeds.

This compound stands out due to its specific application in rice fields and its unique synthetic route that avoids hazardous reactions .

Actividad Biológica

Pyriftalid is a herbicide belonging to the class of pyrimidinylbenzoate compounds, notable for its selective action against various weed species. This article provides an in-depth examination of its biological activity, including synthesis, herbicidal efficacy, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound's chemical structure features a pyrimidinyl group, which is crucial for its biological activity. The synthesis of pyrimidinylbenzoate derivatives has been explored extensively, with modifications leading to enhanced herbicidal properties. For instance, compounds with 4,6-dimethoxypyrimidin-2-yl moieties demonstrate significant herbicidal activity, as shown in various studies .

Herbicidal Activity

This compound exhibits strong herbicidal activity against both monocotyledonous and dicotyledonous plants. The compound has been tested in greenhouse conditions, revealing its effectiveness in inhibiting the growth of several weed species.

Efficacy Data

Table 1 summarizes the herbicidal efficacy of this compound against different weed species:

| Weed Species | Inhibition Rate (%) | Concentration (mg/L) |

|---|---|---|

| D. sanguinalis | 82 | 750 |

| B. campestris | 75 | 100 |

| P. alopecuroides | 70 | 100 |

| E. crus-galli | 65 | 100 |

The data indicates that this compound is particularly effective against D. sanguinalis, achieving an inhibition rate of 82% at a concentration of 750 mg/L .

The mode of action for this compound involves the inhibition of chlorophyll and carotenoid biosynthesis in target plants. This action leads to bleaching effects and eventual plant death. The presence of specific substituents on the pyrimidine ring significantly influences its phytotoxicity; for instance, modifications at the 5-position enhance its inhibitory effects on plant growth .

Case Studies and Research Findings

Several studies have documented the performance and application of this compound in agricultural settings:

- Greenhouse Studies : A study conducted to evaluate the effectiveness of this compound against resistant weed biotypes demonstrated that it could control various weed species effectively when applied at recommended rates .

- Field Trials : Field trials have shown that this compound can reduce seed production and flowering in resistant biotypes, contributing to long-term management strategies for weed control .

- Comparative Analysis : In comparative studies with other herbicides such as sulfonylureas, this compound showed a unique cross-resistance pattern, indicating its potential as a viable option in integrated weed management programs .

Propiedades

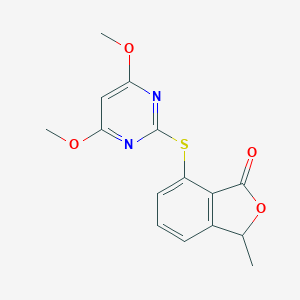

IUPAC Name |

7-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-3-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-8-9-5-4-6-10(13(9)14(18)21-8)22-15-16-11(19-2)7-12(17-15)20-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKHIAYNPVQKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=CC=C2)SC3=NC(=CC(=N3)OC)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057961 | |

| Record name | Pyriftalid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135186-78-6 | |

| Record name | Pyriftalid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135186-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriftalid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135186786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriftalid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(3H)-Isobenzofuranone, 7-[(4,6-dimethoxy-2-pyrimidinyl)thio]-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIFTALID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KJ568Y783 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.